2-(4-oxoquinazolin-3(4H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Description
2-(4-oxoquinazolin-3(4H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a quinazolinone core, a thiazole ring, and an acetamide group
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c24-17(10-23-12-20-15-9-5-4-8-14(15)18(23)25)22-19-21-16(11-26-19)13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIFKDSWDGEOLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be introduced by reacting a suitable thioamide with α-haloketones.
Acetamide Group Introduction: The final step involves the acylation of the quinazolinone-thiazole intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxoquinazolin-3(4H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles such as amines or thiols can replace the acetamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Higher oxidation state quinazolinone derivatives
Reduction: Reduced quinazolinone derivatives
Substitution: Substituted acetamide derivatives
Scientific Research Applications
2-(4-oxoquinazolin-3(4H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmaceutical Research: It is explored as a lead compound for the development of new drugs targeting various diseases, including infectious diseases and neurological disorders.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets.
Industrial Applications: It may be utilized in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Modulate Pathways: The compound can modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
Bind to Receptors: It may bind to specific receptors on the cell surface, leading to changes in cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-ethyl-1,3-thiazol-2-yl)acetamide
- 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-isopropyl-1,3-thiazol-2-yl)acetamide
Uniqueness
2-(4-oxoquinazolin-3(4H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of the phenyl group on the thiazole ring, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
